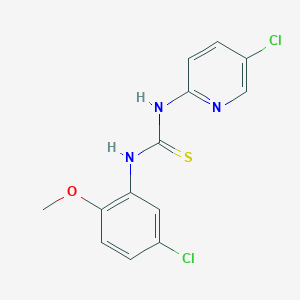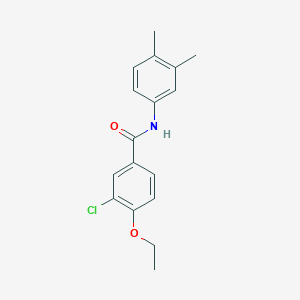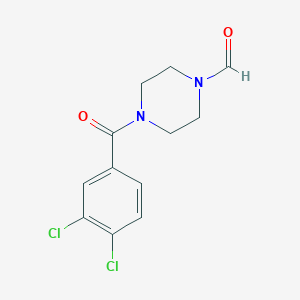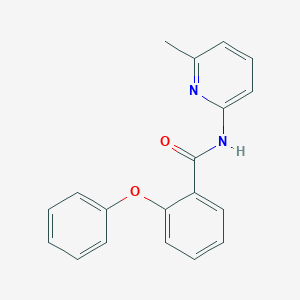
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile, also known as AI-77, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile works by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, this compound can induce cell death and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of cell death, and reduction of tumor size. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential therapeutic applications in cancer treatment. However, there are also limitations to its use, including its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Direcciones Futuras
For the study of 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile include further investigation of its anti-tumor properties, potential use in combination therapy, and optimization of its dosage and administration for therapeutic use.
Métodos De Síntesis
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of indole, 4-chlorobenzaldehyde, and malononitrile. The reaction is catalyzed by a base such as potassium carbonate, and the final product is obtained through a purification process.
Aplicaciones Científicas De Investigación
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor properties in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in combination therapy with other anti-cancer drugs.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c1-2-11-23-14-17(19-5-3-4-6-20(19)23)12-16(13-22)15-7-9-18(21)10-8-15/h2-10,12,14H,1,11H2/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXHPXKZQJCAP-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)

![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)




![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)
![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)